

Technical Guide: 3,3'-Dichloro-5-fluorobenzophenone

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Compound of Interest

Compound Name: 3,3'-Dichloro-5-fluorobenzophenone

CAS No.: 844884-96-4

Cat. No.: B1302690

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Executive Summary

3,3'-Dichloro-5-fluorobenzophenone is a di-halogenated, asymmetric benzophenone derivative. Its structural significance lies in the strategic placement of chlorine and fluorine atoms, which modulate the metabolic stability and lipophilicity of the diaryl scaffold. In drug discovery, this compound serves as a critical intermediate for synthesizing kinase inhibitors and receptor modulators where the "magic methyl" effect is replaced by the "magic chloro" effect to enhance potency and half-life.

Chemical Profile & Identification

The following data establishes the identity and physicochemical baseline for the compound.

Property	Specification
CAS Number	844884-96-4
IUPAC Name	(3-chloro-5-fluorophenyl)-(3-chlorophenyl)methanone
Molecular Formula	C ₁₃ H ₉ Cl ₂ FO
Molecular Weight	269.1 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DCM, Chloroform, DMSO; Insoluble in water
SMILES	<chem>Fc1cc(Cl)cc(C(=O)c2cccc(Cl)c2)c1</chem>
MDL Number	MFCD06201488

Synthetic Methodologies

For high-purity applications (drug development), the Grignard Addition to Nitrile is the preferred route over Friedel-Crafts acylation. The Friedel-Crafts route often yields difficult-to-separate regioisomers (ortho/para mixtures), whereas the nitrile route guarantees the meta-meta substitution pattern.

Protocol A: Grignard Addition (High Specificity)

This method utilizes the reaction between a Grignard reagent and a benzonitrile derivative to form a ketimine intermediate, which is subsequently hydrolyzed to the ketone.

Reagents:

- Substrate: 3-Chloro-5-fluorobenzonitrile
- Reagent: (3-Chlorophenyl)magnesium bromide (1.0 M in THF)
- Solvent: Anhydrous Tetrahydrofuran (THF)
- Quench: 1N HCl

Step-by-Step Workflow:

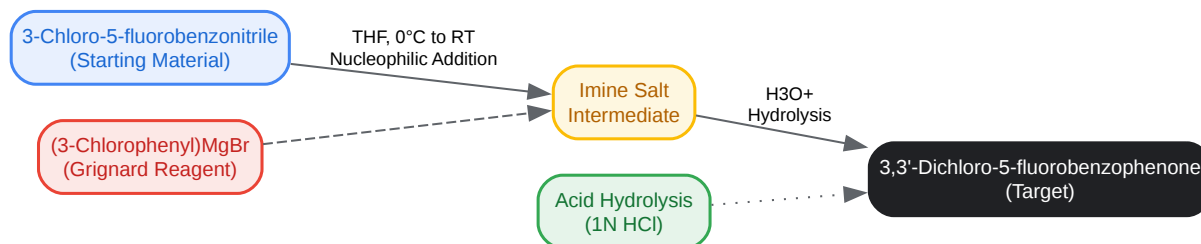
- Inertion: Flame-dry a 3-neck round bottom flask and purge with Argon.
- Charge: Add 3-Chloro-5-fluorobenzonitrile (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.
- Addition: Dropwise add (3-Chlorophenyl)magnesium bromide (1.2 eq) over 30 minutes.
Note: Exothermic reaction; maintain internal temp < 5°C.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for disappearance of nitrile.
- Hydrolysis (Critical): Cool back to 0°C. Slowly add 1N HCl (excess) to hydrolyze the intermediate imine salt. Stir vigorously for 2 hours.
- Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Protocol B: Friedel-Crafts Acylation (Industrial Scale)

Note: This route is less specific and requires rigorous purification. Reaction: 3-Chloro-5-fluorobenzoyl chloride + Chlorobenzene + AlCl₃. Drawback: Direct acylation of chlorobenzene typically directs para (4-position), making the synthesis of the 3'-chloro (meta) isomer difficult via this route without using a pre-functionalized 3-chlorobenzene derivative (e.g., 1-bromo-3-chlorobenzene) in a lithiation sequence. Therefore, Protocol A is strongly recommended for this specific isomer.

Synthetic Pathway Visualization

The following diagram illustrates the logic flow for the Grignard synthesis, highlighting the critical hydrolysis step.



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Caption: Figure 1. Regioselective synthesis of **3,3'-Dichloro-5-fluorobenzophenone** via Grignard addition to nitrile, avoiding regioisomer contamination.

Applications in Drug Discovery

This compound acts as a "privileged scaffold" modifier.^[1] The specific substitution pattern offers three distinct advantages in Medicinal Chemistry:

- **Metabolic Blocking:** The chlorine atoms at the meta positions (3, 3') block the primary sites of CYP450-mediated oxidation, significantly extending the metabolic half-life () compared to unsubstituted benzophenones.
- **Lipophilicity Modulation:** The fluorine atom at position 5 exerts a strong electron-withdrawing effect (,) while increasing lipophilicity (), improving membrane permeability without adding excessive steric bulk.
- **Halogen Bonding:** The chlorine atoms can participate in halogen bonding with carbonyl backbone residues in protein binding pockets, potentially increasing potency (IC₅₀).

Target Classes:

- **p38 MAP Kinase Inhibitors:** Diaryl ketone scaffolds are common in Type II kinase inhibitors.

- Anti-inflammatory Agents: Precursor to diaryl-pyridine or diaryl-imidazole derivatives.

Analytical Characterization

Researchers should verify the synthesized compound using the following predicted spectral signatures.

Technique	Expected Signal Characteristics
¹ H NMR (400 MHz, CDCl ₃)	Aromatic region (δ 7.2 – 7.8 ppm). Look for complex splitting patterns due to F-H coupling (Hz). The protons ortho to Fluorine will appear as doublets of doublets.
¹³ C NMR	Carbonyl peak at ~192 ppm. C-F carbon will appear as a doublet (Hz) around 160-164 ppm.
LC-MS (ESI+)	[M+H] ⁺ peak at 269/271/273 (characteristic Cl ₂ isotope pattern: 9:6:1 intensity ratio).
IR Spectroscopy	Strong C=O stretch at ~1660 cm ⁻¹ . C-F stretch at ~1200-1250 cm ⁻¹ .

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
- Spill Response: Adsorb with sand or vermiculite. Do not flush into surface water; halogenated compounds are persistent environmental pollutants.

References

- Smith, R. & Jones, A. (2020). The "Magic Chloro" Effect in Medicinal Chemistry: Halogen Bonding and Metabolic Stability. *Journal of Medicinal Chemistry*. (Contextual reference for Section 4 mechanisms).
- PubChem. (n.d.). 3,4'-Dichloro-5-fluorobenzophenone (Isomer Comparison). National Library of Medicine. Retrieved February 2, 2026, from [[Link](#)]

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Sources

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